molecular formula C19H20N2O5 B7770139 N-[(benzyloxy)carbonyl]glycylphenylalanine CAS No. 5540-03-4

N-[(benzyloxy)carbonyl]glycylphenylalanine

Cat. No.: B7770139
CAS No.: 5540-03-4
M. Wt: 356.4 g/mol
InChI Key: FLGYJBNDDWLTQR-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycylphenylalanine is a peptide compound, meaning it's a molecule composed of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(Benzyloxy)carbonyl]glycylphenylalanine is typically synthesized through a series of peptide bond-forming reactions. The process often involves protecting groups to ensure selective reaction at desired sites. One common method includes:

  • Step 1: Protecting the amino group of glycine with a benzyloxycarbonyl (Cbz) group.

  • Step 2: Coupling the protected glycine with phenylalanine using coupling reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., N-methylmorpholine).

Industrial Production Methods: Industrial-scale production might use solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. This method allows for automation and high-throughput production, making it suitable for large-scale synthesis.

Types of Reactions

  • Hydrolysis: The peptide bond can be hydrolyzed under acidic or enzymatic conditions, breaking the compound into its constituent amino acids.

  • Oxidation and Reduction: The benzyloxycarbonyl group can undergo oxidation-reduction reactions, altering the compound's reactivity and stability.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

  • Hydrolysis: Acidic or enzymatic conditions using acids like hydrochloric acid or enzymes like proteases.

  • Oxidation: Reagents like peracids or hydrogen peroxide.

  • Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

  • Hydrolysis: Glycine and phenylalanine.

  • Oxidation and Reduction: Modified benzyloxycarbonyl derivatives.

Scientific Research Applications

In Chemistry: The compound is used in the synthesis of more complex peptides and as a model compound for studying peptide bond formation and cleavage.

In Biology: It serves as a substrate for studying enzyme kinetics, especially proteases that cleave peptide bonds.

In Medicine:

In Industry: Used in the production of synthetic peptides for research and development, particularly in the pharmaceutical industry.

Mechanism of Action

Molecular Targets and Pathways: N-[(Benzyloxy)carbonyl]glycylphenylalanine acts primarily through its peptide structure, interacting with enzymes or receptors that recognize and bind peptide sequences. The benzyloxycarbonyl group can modulate the compound’s reactivity and stability, affecting how it interacts with biological targets.

Similar Compounds

  • N-Acetylglycylphenylalanine: Similar peptide structure but with an acetyl protecting group instead of benzyloxycarbonyl.

  • Glycylphenylalanine: A simpler peptide without protecting groups, offering different reactivity.

  • N-[(Benzyloxy)carbonyl]glycyltyrosine: A similar protected peptide but with tyrosine replacing phenylalanine.

Uniqueness: What sets this compound apart is its specific combination of the benzyloxycarbonyl protecting group and the phenylalanine residue. This unique structure makes it particularly useful for studying interactions and reactions specific to this configuration.

This comprehensive guide should provide a solid understanding of this compound, its preparation, chemical behavior, applications, and how it stands out from similar compounds

Properties

IUPAC Name

3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGYJBNDDWLTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170-76-9, 5540-03-4
Record name Carbobenzoxyglycylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC335503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335503
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89642
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 4.2 g (0.02 mole) of N-carbobenzoxyglycine and 2.2 g (0.022 mole) of N-methylmorpholine in 50 ml of dry toluene was cooled to -5° and 2.8 g (0.02 mole) of isobutyl chloroformate was added thereto. After 1 hour, a solution of 3.3 g (0.02 mole) of DL-phenylalanine in 20 ml of N-sodium hydroxide was added and the mixture was stirred vigorously overnight. The aqueous phase was isolated, extracted with ether and acidified with 4 N Hydrochloric acid to precipitate the product as a colorless oil which crystallized upon cooling. Recrystallization from ethanol-water yielded 5 g (70%) of N-carbobenzoxyglycyl-DL-phenylalanine, mp 158°-160° C., RfA 0.61.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
DL-phenylalanine
Quantity
3.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
N-sodium hydroxide
Quantity
20 mL
Type
solvent
Reaction Step Three

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